molecular formula C22H24N4O2 B5990595 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B5990595
M. Wt: 376.5 g/mol
InChI Key: CQYACVHYOXXSDB-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step often involves the cyclization to form the pyrimidinone core under controlled conditions such as reflux in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its binding to specific molecular targets, such as receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The compound may interact with pathways involved in neurotransmission, potentially influencing mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: Used to treat benign prostatic hyperplasia, also containing a piperazine moiety.

    Urapidil: An antihypertensive agent with a similar structural motif.

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for high receptor affinity and selectivity. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-3-5-17(6-4-16)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYACVHYOXXSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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